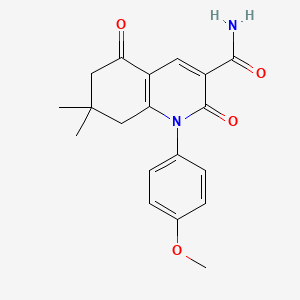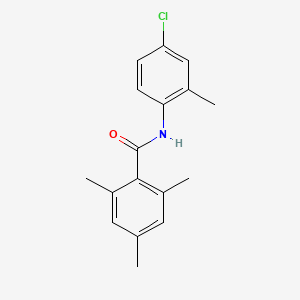
1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
Vue d'ensemble
Description
This compound belongs to a class of organic compounds known for their varied applications in medicinal chemistry and materials science. Due to its complex structure, it has been a subject of interest for synthesis and property analysis to explore its potential applications further.
Synthesis Analysis
The synthesis of quinoline derivatives, including the specified compound, involves multiple steps that can include cyclization reactions, Friedel-Crafts acylation, and subsequent functional group modifications. An example of a related synthesis is the preparation of 3-substituted octahydrobenzo[g]quinolines as intermediates for pharmaceutically active compounds, demonstrating the complexity and efficiency required for such chemical syntheses (Bänziger, Stampfer, Sunay, & Cercus, 2000).
Molecular Structure Analysis
Polymorphic modifications of related quinoline carboxamide compounds have shown variations in crystal packing, demonstrating the importance of molecular interactions in defining the solid-state structure of these compounds. For example, studies on 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide have revealed different organizational levels in its polymorphic forms, indicating structural flexibility (Shishkina et al., 2018).
Chemical Reactions and Properties
The reactivity of quinoline derivatives can be influenced by the presence of functional groups, as demonstrated by the facilitated intramolecular conjugate addition observed in N-(p-methoxyphenyl)-3-(3',6'-dioxo-2',4'-dimethylcyclohexa-1',4'-dienyl)-3,3-dimethylpropionamide. Such reactions highlight the complex interplay between structure and reactivity in these compounds (Wolfe, Velde, & Borchardt, 1992).
Physical Properties Analysis
Quinoline derivatives exhibit a range of physical properties, including solubility in polar aprotic solvents and thermal stability. The amorphous nature of certain polyamides containing the quinoxaline moiety, derived from quinoline precursors, underscores the material's physical characteristics relevant to polymer science (Patil, Sayyed, Mahanwar, Wadgaonkar, & Maldar, 2011).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including reactivity towards different chemical agents and stability under various conditions, are critical for their application in synthesis and drug design. For instance, the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate showcases the chemical versatility and potential transformations these compounds can undergo (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- An efficient synthesis method for N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, a compound analogous to the one , was developed. This method involves reactions of N-substituted cyanoacetamides and is characterized by spectroscopic and X-ray diffraction studies (Yermolayev et al., 2008).
- Another study involved the synthesis of functionalized partially hydrogenated quinolines using a Stork reaction, intramolecular transamination, and alkylation protocol. The molecular and crystal structures of related compounds were analyzed via X-ray diffraction (Dyachenko et al., 2019).
Polymorphic Modifications and Diuretic Properties
- The compound 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, closely related to the query, exhibits strong diuretic properties and has potential as a hypertension remedy. It has been found in two polymorphic modifications with differing crystal packing and organizational levels (Shishkina et al., 2018).
Pharmaceutical Applications
- N-(p-Methoxyphenyl)-3-(3',6'-dioxo-2',4'-dimethylcyclohexa-1',4'-dienyl)-3,3-dimethylpropionamide, structurally similar to the compound , was studied as a pro-produg model in aqueous solution. This study provides insights into the reaction and structure of quinone propionic amides (Wolfe et al., 1992).
- The synthesis of new S-Nucleosides and C-Nucleosides derived from chromeno[2,3-B]Pyridine and [1,2,4]Triazolo[1,5-A]Quinoline derivatives, including compounds with the methoxyphenyl group, demonstrated antibacterial and antifungal activities (Ghoneim et al., 2014).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-19(2)9-15-13(16(22)10-19)8-14(17(20)23)18(24)21(15)11-4-6-12(25-3)7-5-11/h4-8H,9-10H2,1-3H3,(H2,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPZGFAUUPRQTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)OC)C(=O)N)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2E)-3-phenyl-2-propen-1-yl]-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5668135.png)
![3-[(4aR*,7aS*)-6,6-dioxido-4-[(propylthio)acetyl]hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5668148.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5668151.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5668155.png)
![1-(2-furylmethyl)-3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)piperidine](/img/structure/B5668158.png)

![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5668174.png)
![3-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-5-methylpyridine](/img/structure/B5668187.png)
![2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5668191.png)
![1-[2-(1-piperidinyl)ethyl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5668195.png)
![5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2-amine](/img/structure/B5668197.png)


![(3R*,4S*)-1-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-4-propylpyrrolidin-3-amine](/img/structure/B5668230.png)